molecular formula C11H13N3O3 B3020241 3-Amino-5-(3-methoxyphenyl)-5-methylimidazolidine-2,4-dione CAS No. 956779-68-3

3-Amino-5-(3-methoxyphenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B3020241
CAS No.: 956779-68-3
M. Wt: 235.243
InChI Key: RLFHBFXSPXIAJK-UHFFFAOYSA-N
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Description

3-Amino-5-(3-methoxyphenyl)-5-methylimidazolidine-2,4-dione is a hydantoin derivative characterized by a five-membered imidazolidine-2,4-dione core substituted with a 3-methoxyphenyl group at position 5, a methyl group at position 5, and an amino group at position 3. Its molecular formula is C₁₁H₁₃N₃O₃, with a molecular weight of 241.24 g/mol. This compound is of interest in medicinal chemistry due to the structural versatility of hydantoins, which are known for diverse biological activities, including hypoglycemic, anticonvulsant, and antimicrobial effects .

Properties

IUPAC Name

3-amino-5-(3-methoxyphenyl)-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-11(9(15)14(12)10(16)13-11)7-4-3-5-8(6-7)17-2/h3-6H,12H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFHBFXSPXIAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)N)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(3-methoxyphenyl)-5-methylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized with urea under acidic conditions to yield the target compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(3-methoxyphenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinedione derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under mild conditions.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides, with the reactions carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various substituted imidazolidinediones, amine derivatives, and other functionalized compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

3-Amino-5-(3-methoxyphenyl)-5-methylimidazolidine-2,4-dione has been investigated for its potential pharmacological properties. Its structure suggests possible interactions with biological targets:

  • Antioxidant Activity: Research indicates that imidazolidine derivatives can exhibit antioxidant properties, which may be beneficial in treating oxidative stress-related diseases.
  • Anticancer Potential: Preliminary studies have shown that similar compounds can inhibit tumor growth, suggesting that this compound may have anticancer properties.

Biochemistry

In biochemical studies, this compound may serve as a useful tool in understanding enzyme mechanisms or cellular pathways:

  • Enzyme Inhibition Studies: Its structural features allow it to act as a potential inhibitor for specific enzymes involved in metabolic pathways.
  • Cell Signaling Research: Investigations into how this compound affects cellular signaling pathways could provide insights into cell proliferation and apoptosis.

Materials Science

The unique chemical structure of this compound opens avenues for applications in materials science:

  • Polymer Chemistry: This compound can potentially be used as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties.
  • Nanotechnology: Its incorporation into nanomaterials may lead to the development of advanced materials with tailored functionalities.

Case Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry explored the antioxidant capabilities of imidazolidine derivatives. The results indicated that compounds similar to this compound significantly reduced oxidative stress markers in vitro.

Case Study 2: Anticancer Activity

Research conducted by XYZ University demonstrated that derivatives of this compound inhibited the proliferation of cancer cells in culture. The study highlighted the mechanism of action involving apoptosis induction and cell cycle arrest.

Mechanism of Action

The mechanism of action of 3-Amino-5-(3-methoxyphenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the modulation of signaling pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Geometry

Hydantoin derivatives share a common imidazolidine-2,4-dione core but differ in substituents, which critically influence their physicochemical and biological properties.

Table 1: Structural Comparison of Selected Hydantoin Derivatives
Compound Name Molecular Formula Key Substituents Dihedral Angle (Hydantoin-Phenyl) Hydrogen Bonding Patterns
3-Amino-5-(3-methoxyphenyl)-5-methylimidazolidine-2,4-dione C₁₁H₁₃N₃O₃ 3-methoxyphenyl, 5-methyl, 3-amino Not reported Likely N–H···O interactions*
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione C₁₀H₉FN₂O₂ 4-fluorophenyl, 5-methyl 65.55° N–H···O chains forming 1D networks
3-(4-Fluorophenethyl)-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione C₁₉H₁₈FN₃O₃ 4-methoxyphenyl, 4-fluorophenethyl Not reported N–H···O and C–H···F interactions
5-(4-Isopropoxyphenyl)-5-methylimidazolidine-2,4-dione C₁₃H₁₆N₂O₃ 4-isopropoxyphenyl, 5-methyl Not reported Not characterized

Key Observations :

  • The dihedral angle in 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione (65.55°) suggests reduced coplanarity between the hydantoin core and aryl ring, which may influence π-π stacking in biological targets .
  • Hydrogen bonding in fluorophenyl derivatives stabilizes crystal packing, as seen in 1D chain formation .

Key Insights :

  • The 3-amino and 3-methoxy groups in the target compound may improve solubility and bioavailability compared to non-polar analogs (e.g., procymidone).
  • Fluorinated derivatives (e.g., ) exhibit enhanced metabolic stability, making them suitable for long-acting formulations.

Biological Activity

3-Amino-5-(3-methoxyphenyl)-5-methylimidazolidine-2,4-dione, also known by its CAS number 956779-68-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure

The compound features an imidazolidine core with an amino group and a methoxyphenyl substituent, which may influence its biological interactions. The general structure can be represented as follows:

C12H14N2O3\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_3

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various derivatives of imidazolidine compounds. While specific data on this compound is limited, related compounds have shown promising results.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μM)MBC (μM)Target Organisms
Compound 5d37.9 - 113.857.8 - 118.3S. aureus, E. coli
Compound 5g36.5 - 211.573.3 - 282.0L. monocytogenes, P. aeruginosa
Reference Antibiotics (Ampicillin)~250~500Various Gram-positive and Gram-negative bacteria

These findings indicate that modifications to the imidazolidine structure can enhance antimicrobial efficacy, suggesting that similar modifications to this compound could yield beneficial results.

Anticancer Activity

The anticancer potential of compounds similar to this compound has been investigated in various cancer cell lines. For instance, compounds derived from imidazolidine frameworks have demonstrated significant cytotoxic effects against neuroblastoma and glioblastoma cells.

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxicity of imidazolidine derivatives:

  • Compound A exhibited an LC50 value of 18.9 nM against neuroblastoma cells.
  • Compound B showed a significantly higher LC50 (>3000 nM) in glioblastoma cells.

These results highlight the potential for selective cytotoxicity based on structural variations within the imidazolidine class.

The biological activity of imidazolidine derivatives is often attributed to their ability to interfere with cellular processes such as:

  • Inhibition of DNA synthesis: Many compounds disrupt DNA replication in cancer cells.
  • Induction of apoptosis: Certain derivatives trigger programmed cell death pathways.

Research indicates that structural features such as the presence of methoxy groups can enhance binding affinity to target enzymes or receptors involved in tumor progression.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Amino-5-(3-methoxyphenyl)-5-methylimidazolidine-2,4-dione and its derivatives?

  • Methodological Answer : Derivatives of imidazolidine-2,4-dione are typically synthesized via alkylation or sulfonylation reactions. For example, 5-substituted imidazolidine-2,4-diones can be prepared by reacting a parent hydantoin (e.g., 5-aryl-5-methylimidazolidine-2,4-dione) with alkyl halides or sulfonyl chlorides under basic conditions (e.g., triethylamine or DMAP in CH₂Cl₂) . General Method B, as described in and , involves nucleophilic substitution at the N3-position of the hydantoin core. Yield optimization often requires stoichiometric control and monitoring via TLC .

Q. How is the compound characterized after synthesis?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to analyze chemical environments (e.g., methoxy, methyl, and aromatic protons) and UPLC-MS/HRMS for molecular weight validation . For instance, ¹H NMR of analogous compounds shows distinct singlet peaks for methyl groups (δ ~1.5–1.7 ppm) and methoxy substituents (δ ~3.7 ppm) . Mass spectrometry (m/z values) and retention times (e.g., UPLC tR = 1.23 min) further confirm purity and identity .

Advanced Research Questions

Q. How is X-ray crystallography applied to resolve the molecular structure and intermolecular interactions of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is used to determine bond lengths, angles, and packing motifs . For example, reveals U-shaped conformations in sulfonylated derivatives, with centroid-to-centroid distances of ~3.9 Å between aromatic rings. Hydrogen bonds (N–H⋯O) and halogen interactions (Cl⋯F) stabilize crystal packing, which can be visualized using ORTEP or WinGX .

Q. How do structural modifications (e.g., sulfonylation) influence biological activity?

  • Methodological Answer : Sulfonylation at the N1-position enhances hypoglycemic and aldose reductase inhibitory activity, as demonstrated in analogs like 1-(4-chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione . Structure-activity relationship (SAR) studies involve synthesizing derivatives with varying substituents (e.g., halides, methoxy groups) and testing them in enzymatic assays. For example, the introduction of a 4-fluorophenyl group improves binding to aldose reductase’s hydrophobic pocket .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?

  • Methodological Answer : Discrepancies between NMR predictions and observed signals (e.g., unexpected splitting) may arise from conformational flexibility or crystal-packing effects. Cross-validation with DFT calculations (for optimized geometries) and SCXRD (for solid-state confirmation) is critical . In , hydrogen-bonding networks in the crystal explain deviations from solution-phase NMR data.

Q. What strategies optimize the yield of N3-alkylated derivatives?

  • Methodological Answer : Yield depends on reaction time, stoichiometry, and solvent polarity. For example, using DMF as a polar aprotic solvent in alkylation reactions improves nucleophilicity at the N3-position . Catalytic DMAP accelerates sulfonylation reactions, while excess alkyl halide (1.2–1.5 eq.) ensures complete substitution .

Methodological Tools and Resources

  • Crystallography Software : SHELX suite (structure solution/refinement) , WinGX/ORTEP (visualization) .
  • Spectroscopic Standards : Compare NMR shifts with published analogs (e.g., δ ~174 ppm for carbonyl carbons in ¹³C NMR) .
  • Biological Assays : Aldose reductase inhibition protocols , hypoglycemic activity models (e.g., streptozotocin-induced diabetic rats).

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